molecular formula C48H78O19 B050129 Soyasaponin Ba CAS No. 114590-20-4

Soyasaponin Ba

Cat. No.: B050129
CAS No.: 114590-20-4
M. Wt: 959.1 g/mol
InChI Key: WFRQIKSNAYYUJZ-BKQVBUAGSA-N
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Description

Soyasaponin Ba is a triterpenoid saponin found in soybeans (Glycine max). It belongs to the group B soyasaponins, which are known for their diverse biological activities. This compound has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Soyasaponin Ba, a compound isolated from soybeans, has been identified to interact with several targets. It acts as an aldose reductase inhibitor (ARI) . Additionally, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . These targets play crucial roles in various biological processes, including inflammation and oxidative stress response.

Mode of Action

This compound interacts with its targets to induce significant changes. As an ARI, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . In the context of the TLR4/MyD88 signaling pathway, this compound reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the TLR4/MyD88 signaling pathway, which plays a critical role in innate immune responses . By downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts, this compound can reduce inflammation . Furthermore, it has been suggested that this compound may regulate the p105-Tpl2-ERK pathway .

Pharmacokinetics

It’s known that this compound can be administered intragastrically , suggesting that it may be absorbed through the gastrointestinal tract.

Result of Action

The action of this compound leads to several molecular and cellular effects. It significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) . Furthermore, it exhibits antioxidant activities, protecting against the production of hydrogen peroxide-induced reactive oxygen species in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the secretion of soyasaponins, including this compound, from soybean roots into the soil is influenced by both internal and external cues . .

Biochemical Analysis

Biochemical Properties

Soyasaponin Ba interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . It also interacts with the CYP72A69 and UGT73F4 genes, which are involved in its biosynthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to TLR4 and MyD88, thereby modulating the TLR4/MyD88 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed to significantly reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum over a period of 8 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found to significantly reduce inflammation in lipopolysaccharide (LPS)-challenged inflamed male ICR mice when administered at dosages of 10 and 20 μmol/kg·BW .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes such as CYP72A69 and UGT73F4, which are involved in its biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is transported from the cytoplasm to the vacuole by a multidrug and toxic compound extrusion transporter, GmMATE100 .

Subcellular Localization

The subcellular localization of this compound is primarily in the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of soyasaponin Ba from soybeans typically involves a series of steps including solvent extraction, purification, and chromatographic techniques. One common method involves using a mixture of acetone and water with hydrochloric acid to precipitate this compound from a crude soy extract .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from soybean by-products. The process includes adjusting the pH of the soybean-based matrix to optimize the solubility of soyasaponins, followed by hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for quantification .

Chemical Reactions Analysis

Types of Reactions

Soyasaponin Ba undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride are used to reduce this compound.

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Soyasaponin Ba is unique among soyasaponins due to its specific biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQIKSNAYYUJZ-BKQVBUAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317243
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114590-20-4
Record name Soyasaponin Ba
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114590-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin Ba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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